![molecular formula C26H42O4 B12653799 3-Ethylheptyl 6-methyloctyl phthalate CAS No. 85851-80-5](/img/structure/B12653799.png)
3-Ethylheptyl 6-methyloctyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid, 3-ethylheptanol, and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
3-Ethylheptyl 6-methyloctyl phthalate is a compound belonging to the group of phthalates, which are widely utilized as plasticizers in various industries. This article explores the applications of this compound, particularly in scientific research, and highlights its potential uses, benefits, and implications based on comprehensive data and case studies.
Plasticizer in Polymers
This compound serves as an effective plasticizer, improving the mechanical properties of polymers such as PVC. Its long alkyl chain structure enhances flexibility and processability while reducing brittleness, making it suitable for various applications including:
- Medical Devices : Used in tubing and other components where flexibility is crucial.
- Consumer Products : Found in toys, flooring, and packaging materials where durability is required.
Environmental Studies
Research indicates that phthalates, including this compound, can leach from products into the environment. Studies have shown that these compounds can be detected in water bodies and sediments, raising concerns about their ecological impact. Investigations focus on:
- Bioaccumulation : Understanding how these compounds accumulate in aquatic organisms.
- Toxicological Effects : Evaluating the potential endocrine-disrupting effects on wildlife.
Health Impact Research
Phthalates are under scrutiny for their health implications. Studies have linked exposure to these compounds with various health issues, including reproductive toxicity and developmental effects. Research focuses on:
- Developmental Toxicity : Investigating how exposure during critical developmental windows affects growth and health outcomes.
- Neurodevelopmental Impacts : Assessing the relationship between prenatal exposure to phthalates and neurodevelopmental disorders in children .
Agricultural Applications
Some studies have explored the use of phthalates as insecticides due to their biological activity against certain pests. The insecticidal properties are attributed to their ability to inhibit acetylcholinesterase activity, thus impacting pest populations effectively .
Table 1: Comparison of Phthalate Plasticizers
Plasticizer Name | Chemical Structure | Common Applications | Toxicological Concerns |
---|---|---|---|
Di(2-ethylhexyl) phthalate | C24H38O4 | PVC products, medical devices | Endocrine disruption |
Diisononyl phthalate | C23H38O4 | Flooring, toys | Reproductive toxicity |
3-Ethylheptyl 6-methyloctyl | C22H38O4 | Medical tubing, consumer products | Limited data on health effects |
Table 2: Summary of Health Studies
Study Reference | Population Studied | Key Findings |
---|---|---|
Bu et al. (2020) | Various global populations | High concentrations found in indoor dust |
SCHEER (2024) | Children | Increased risk of reproductive issues |
PMC8310026 (2021) | Aquatic organisms | Bioaccumulation observed |
Case Study 1: Medical Device Safety
A study conducted by the Scientific Committee on Health, Environmental and Emerging Risks assessed the safety of medical devices containing phthalates like this compound. It was found that while these compounds enhance flexibility, they pose risks during prolonged exposure in clinical settings .
Case Study 2: Environmental Impact Assessment
Research evaluating the leaching of phthalates into aquatic environments revealed significant contamination levels in freshwater systems. The study highlighted that continuous monitoring is necessary to understand the long-term ecological impacts of these compounds .
Mechanism of Action
The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone synthesis, transport, and metabolism, leading to dysregulation of the endocrine system.
Neurological Effects: It can affect neural structures and processes, potentially leading to neurological disorders.
Liver Toxicity: The compound can inhibit liver detoxifying enzymes, leading to liver dysfunction .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
Uniqueness
3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .
Biological Activity
3-Ethylheptyl 6-methyloctyl phthalate (EHMP) is a synthetic compound classified as a phthalate ester, primarily used as a plasticizer in various industrial applications. This article delves into the biological activity of EHMP, focusing on its endocrine-disrupting properties, potential health impacts, and relevant case studies.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C₁₈H₃₄O₄
- CAS Number: 85851-80-5
EHMP consists of a phthalic acid backbone esterified with two alkyl chains: an ethylheptyl group and a methyloctyl group. This unique structure contributes to its physical properties, enhancing flexibility and durability in plastics.
Endocrine Disruption and Toxicological Effects
Phthalates, including EHMP, are recognized for their endocrine-disrupting effects. Research indicates that exposure to these compounds can interfere with hormone signaling pathways, leading to various reproductive and developmental toxicities in organisms.
- PPARα Agonism : EHMP has been associated with the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity and tumor induction in rodent models . However, the relevance of these findings to human health remains unclear.
- Testosterone Disruption : Exposure to phthalates has been shown to disrupt testosterone homeostasis, potentially leading to adverse reproductive outcomes .
Health Implications
The biological activity of EHMP raises concerns regarding its potential health effects:
- Reproductive Toxicity : Studies have demonstrated that phthalates can cause reproductive tract malformations and affect fertility in animal models .
- Developmental Effects : Prenatal exposure to phthalates has been linked to increased risks of developmental disorders in children .
- Metabolic Effects : Some studies suggest that phthalate exposure may be associated with metabolic disorders such as insulin resistance and obesity .
Case Studies and Research Findings
Several studies have investigated the biological activity of EHMP and related phthalates:
Exposure Trends
Research indicates varying trends in phthalate exposure over time. For instance, urinary concentrations of certain phthalate metabolites have shown significant changes between 2001-2010, with some metabolites increasing while others decreased . This variability underscores the importance of ongoing monitoring and regulation.
Properties
CAS No. |
85851-80-5 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3 |
InChI Key |
NYYCJHCPPINKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.